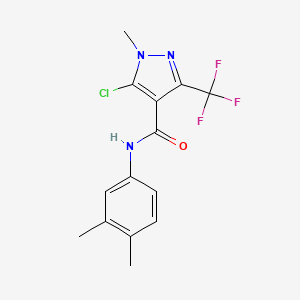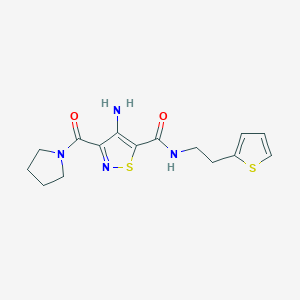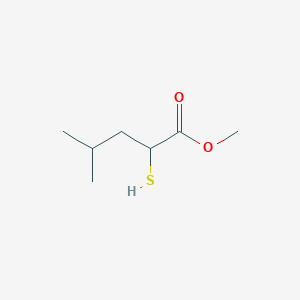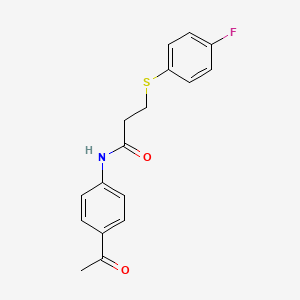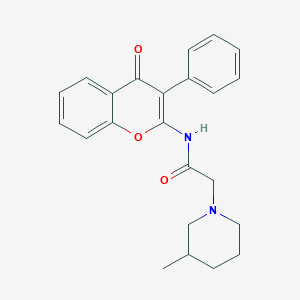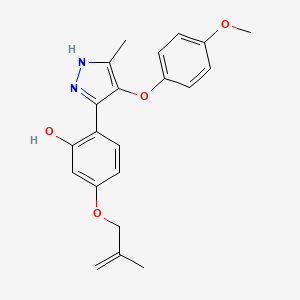
2-(4-(4-甲氧基苯氧基)-5-甲基-1H-吡唑-3-基)-5-((2-甲基烯丙基)氧基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a complex organic compound with a unique structure that includes a pyrazole ring, methoxyphenoxy group, and a methylallyl ether group
科学研究应用
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions The methoxyphenoxy group is introduced through an etherification reaction, where 4-methoxyphenol reacts with an appropriate halide in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or allyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ethers or substituted phenols.
作用机制
The mechanism of action of 2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
2-methoxyphenyl isocyanate: Known for its use as a chemoselective reagent for amine protection and deprotection.
2-methyl-3-methoxy-4-phenyl butanoic acid: Used in the analysis of microcystins.
Phenylboronic pinacol esters: Considered for drug design and delivery.
Uniqueness
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
IUPAC Name |
2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)12-26-17-9-10-18(19(24)11-17)20-21(14(3)22-23-20)27-16-7-5-15(25-4)6-8-16/h5-11,24H,1,12H2,2-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAXIBXVSKSINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2541716.png)
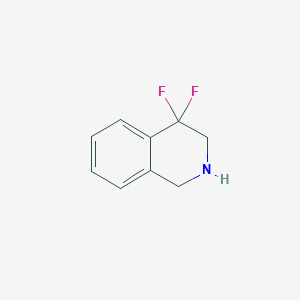
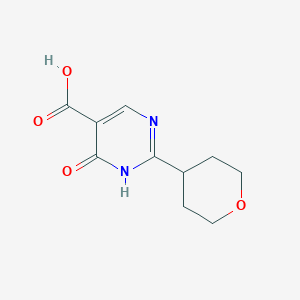
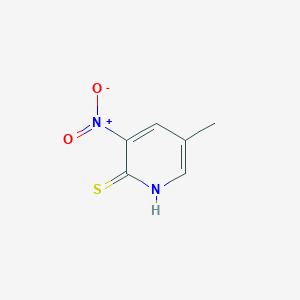
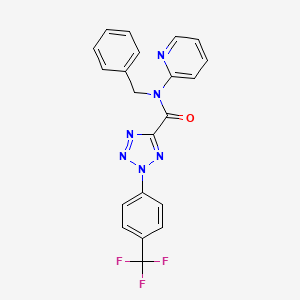
![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)
![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide](/img/structure/B2541722.png)
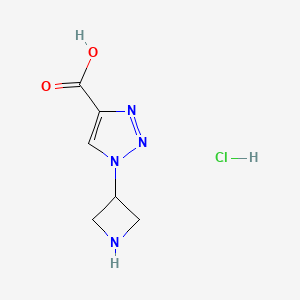
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)
